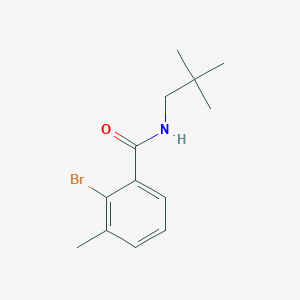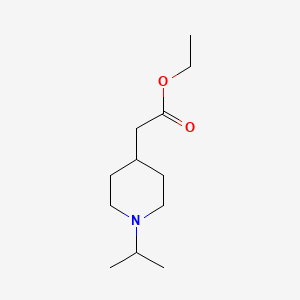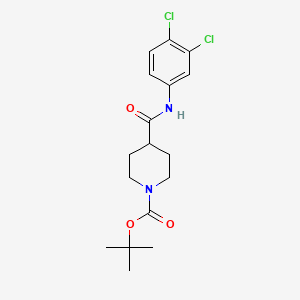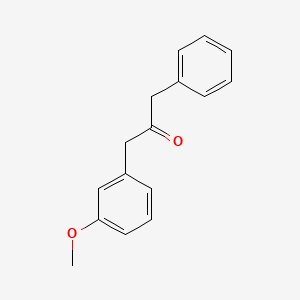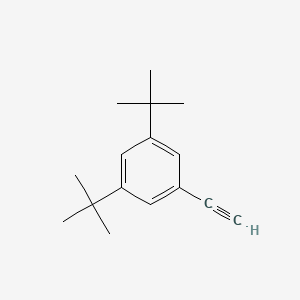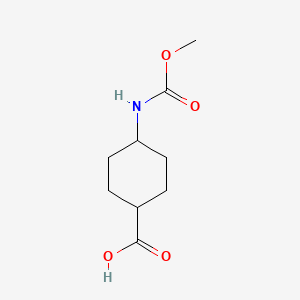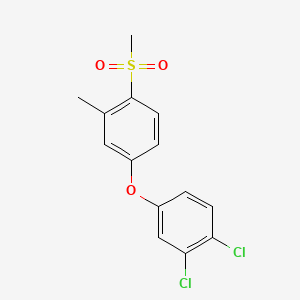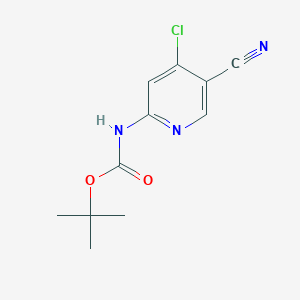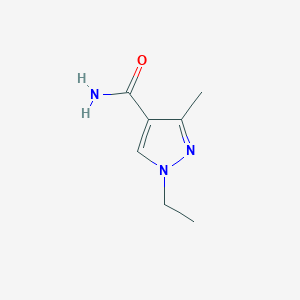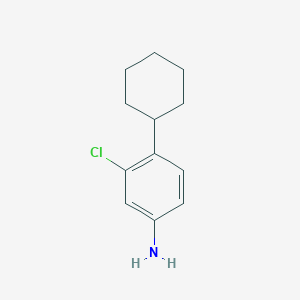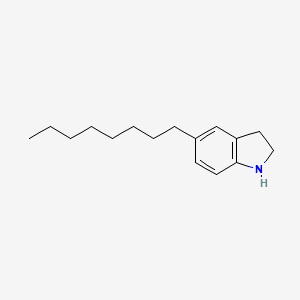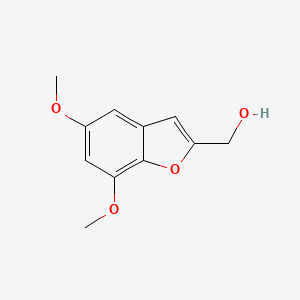
(5,7-Dimethoxybenzofuran-2-yl) methanol
Overview
Description
(5,7-Dimethoxybenzofuran-2-yl) methanol is a chemical compound with the molecular formula C11H12O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dimethoxybenzofuran-2-yl) methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization to form the benzofuran ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethoxybenzofuran-2-yl) methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(5,7-Dimethoxybenzofuran-2-yl) methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,7-Dimethoxybenzofuran-2-yl) methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of (5,7-Dimethoxybenzofuran-2-yl) methanol, known for its diverse biological activities.
2-Methoxybenzofuran: A related compound with similar structural features but different functional groups.
5-Methoxybenzofuran: Another similar compound with variations in the position of the methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at positions 5 and 7 on the benzofuran ring can enhance its stability and interaction with molecular targets .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5,7-dimethoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H12O4/c1-13-8-3-7-4-9(6-12)15-11(7)10(5-8)14-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
ZOIWVMLIALAPLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)CO)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

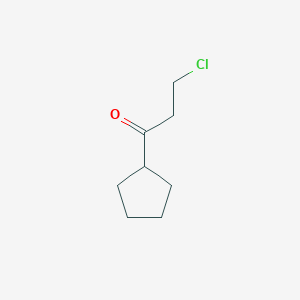
![(2,2,6-Trimethyl-bicyclo[4.1.0]hept-1-yl)-methanol](/img/structure/B8646092.png)
